molecular formula C19H21FN2O3S B2897520 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 898427-29-7

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2897520
CAS No.: 898427-29-7
M. Wt: 376.45
InChI Key: FUNDOCMEYWHNTG-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic piperazine-based chemical compound intended for research and experimental applications exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Piperazine derivatives are a significant area of investigation in medicinal chemistry, with published research indicating their potential as scaffolds for developing biologically active molecules. Structurally similar compounds have been explored for a range of pharmacological activities, including as antagonists for neurological targets , enzyme inhibitors , and antimicrobial agents . The molecular structure of this compound, which features a fluorobenzenesulfonyl group linked to a phenylpiperazine moiety via a propanone chain, may be of interest for researchers studying structure-activity relationships (SAR), particularly in the design and synthesis of novel enzyme inhibitors or receptor ligands . Researchers are advised to conduct their own thorough characterization and bioactivity testing to determine this compound's specific properties and mechanisms of action. All handling and experiments must be performed by qualified professionals in accordance with applicable laboratory safety regulations.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDOCMEYWHNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.

    Coupling Reaction: The piperazine derivative is then coupled with 4-phenylpiperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Formation: The final step involves the reaction of the coupled product with propanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonyl and piperazine moieties with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and analytical data for 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Key Data
This compound C₁₉H₂₀FN₃O₃S (hypothetical) ~393.45 (calculated) 4-Fluorobenzenesulfonyl, 4-phenylpiperazine Structural analog data inferred from related compounds (see below).
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxybenzothiazol-2-yl)piperazin-1-yl]propan-1-one C₂₁H₂₂FN₃O₄S₂ 463.5 4-Methoxybenzothiazole, 4-fluorobenzenesulfonyl Smiles: COc1cccc2sc(N3CCN(C(=O)CCS(=O)(=O)c4ccc(F)cc4)CC3)nc12
3-(2-(Furan-2-yl)-1,3-benzoxazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one (46a) C₂₄H₂₄N₃O₃ ~414.47 Furan-benzoxazole, 4-phenylpiperazine Synthesized via acid-phenylpiperazine coupling (55% yield).
1-[4-(4-Hydroxyphenyl)piperazinyl]-3-(4-biphenylyl)propan-1-one C₂₆H₂₆N₂O₂ ~406.50 Biphenyl, 4-hydroxyphenylpiperazine ChemSpider ID: 477328-81-7; MDL: MFCD03934085.
4-(3-(1H-Benzo[d]imidazol-1-yl)-3-(diphenylphosphoryl)propanoyl)benzoate C₃₀H₂₅N₂O₄P 508.50 Benzoimidazole, diphenylphosphoryl HRMS confirmed molecular weight; NMR δ 7.2–8.5 (aromatic protons).

Key Observations :

Structural Diversity: The target compound’s 4-fluorobenzenesulfonyl group contrasts with 46a’s benzoxazole-furan substituent and 15’s methoxybenzothiazole .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to 46a (acid-piperazine coupling, 55% yield) and 15 (sulfonylation with 4-fluorobenzenesulfonyl chloride).

Spectroscopic Data :

  • While NMR data for the target compound are unavailable, analogs like 46a show characteristic piperazine proton signals (δ 3.6–4.8 for methylene groups) , and 12 ’s benzoimidazole derivatives exhibit aromatic proton shifts at δ 7.2–8.5 .

Biological Relevance :

  • Compounds with sulfonyl groups (e.g., 15 ) may exhibit enzyme inhibitory activity, analogous to COX-2 inhibitors like 4h (3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)propan-1-one) .
  • Piperazine-containing compounds (e.g., 46a ) are often explored for CNS activity due to their receptor affinity .

Comparative Pharmacological Potential

Enzyme Inhibition :

  • COX-2 Selectivity: The sulfonyl group in the target compound resembles 4h (COX-2 IC₅₀ = 0.12 µM), which has a 4-fluorophenyl substituent .
  • AAA ATPase (p97) Inhibition: Analog 16 (3-((1-(3-(5-fluoroindol-2-yl)phenyl)piperidin-4-yl)amino)propan-1-one) shows nanomolar activity against p97, highlighting the role of fluorinated aryl groups in enzyme targeting .

Antifungal Activity :

  • Propan-1-one derivatives with indole or benzothiazole groups (e.g., 3b in ) exhibit activity against Candida spp., suggesting structural motifs for antifungal optimization .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 898427-29-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a sulfonyl group attached to a fluorophenyl ring and a phenylpiperazine moiety, which are critical for its interaction with biological targets. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group enhances the compound's reactivity, allowing it to form stable complexes with proteins and enzymes involved in neurotransmission and other biological pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, particularly those associated with serotonin and dopamine signaling pathways.

Inhibition of Cholinesterases

Research has indicated that compounds similar to this compound exhibit significant inhibition of cholinesterases, enzymes that play a crucial role in neurotransmission by breaking down acetylcholine. A study focused on derivatives of 4-fluorobenzoic acid demonstrated that certain piperazine derivatives showed comparable IC50 values to tacrine, a known cholinesterase inhibitor, suggesting potential therapeutic applications in treating Alzheimer's disease .

Antidepressant Activity

The phenylpiperazine structure is often associated with antidepressant activity. Compounds containing this moiety have been shown to act as serotonin reuptake inhibitors (SRIs). The presence of the sulfonyl group may enhance this activity by increasing the compound's affinity for serotonin transporters.

Data Table: Biological Activity Comparison

Compound IC50 (µM) Target Reference
This compoundTBDCholinesterase
Tacrine0.5Cholinesterase
4-Fluorobenzoic Acid DerivativeTBDCholinesterase

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to this compound:

  • Cholinergic Modulation : A study investigated the effects of various piperazine derivatives on cholinergic signaling, revealing that modifications at the sulfonyl position significantly influenced potency against acetylcholinesterase.
  • Neurotransmitter Interaction : Another research effort focused on the interaction of similar compounds with serotonin receptors, noting enhanced binding affinities due to the presence of electron-withdrawing groups like fluorine.

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